molecular formula C17H16ClNO4 B13550335 3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid

3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid

Cat. No.: B13550335
M. Wt: 333.8 g/mol
InChI Key: HJNVDNSNHGNSSS-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid is an organic compound that belongs to the class of amino acids This compound features a benzyloxycarbonyl group, a chlorophenyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group.

    Formation of the propanoic acid backbone: This can be achieved through various methods, such as the reaction of a chlorophenyl derivative with a suitable propanoic acid precursor.

    Coupling reactions: The protected amino group is coupled with the propanoic acid backbone under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group may play a role in protecting the amino group, while the chlorophenyl group may interact with specific receptors or enzymes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    3-(((Benzyloxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the chlorine atom in the phenyl ring.

    3-(((Benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid: Chlorine atom is positioned differently on the phenyl ring.

Uniqueness

The presence of the 2-chlorophenyl group in 3-(((Benzyloxy)carbonyl)amino)-3-(2-chlorophenyl)propanoic acid may confer unique chemical and biological properties compared to similar compounds. This structural variation can influence the compound’s reactivity, stability, and interactions with other molecules.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C17H16ClNO4/c18-14-9-5-4-8-13(14)15(10-16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)

InChI Key

HJNVDNSNHGNSSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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